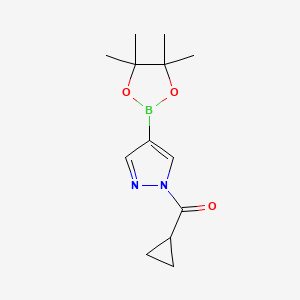

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)methanone

Description

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (CAS 2613434-30-1) is a boron-containing heterocyclic compound with a molecular formula of C₁₃H₁₉BN₂O₃ and a molecular weight of 262.11 g/mol . Its structure features a cyclopropyl group attached to a methanone moiety, which is further linked to a pyrazole ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester's role in forming carbon-carbon bonds . Its pyrazole core enhances stability and modulates electronic properties, making it valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name |

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11(17)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIARANPWYIXKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation Strategy

The most straightforward pathway begins with 4-bromo-1H-pyrazole, which undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst. Representative conditions from analogous syntheses include:

Reaction Conditions

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%)

-

Base: Potassium acetate (3.0 equiv)

-

Solvent: 1,4-Dioxane or DMF

-

Temperature: 80–100°C

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester. In one example, 4-bromo-1H-pyrazole converted to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 75–86% yield using Pd(dppf)Cl₂ and KOAc in dioxane.

Challenges in Regioselectivity

Unprotected pyrazoles risk side reactions at multiple nitrogen sites during borylation. Patent applications describe temporary protection with SEM ((2-(trimethylsilyl)ethoxy)methyl) groups to enhance regiocontrol:

Protection Protocol

-

Treat 4-bromo-1H-pyrazole with SEM-Cl (1.1 equiv) and NaH (1.2 equiv) in DMF at 0°C → RT.

-

Isolate 4-bromo-1-SEM-pyrazole (yield: 86–92%).

-

Perform Miyaura borylation under standard conditions.

-

Deprotect with TFA/CH₂Cl₂ to yield 4-boronic ester pyrazole.

N-Acylation of Pyrazole Boronic Esters

Acylation Conditions

The boronic ester’s stability under basic conditions enables direct N-acylation. Cyclopropanecarbonyl chloride reacts with the pyrazole’s nitrogen in the presence of a non-nucleophilic base:

Representative Procedure

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv) in dry DCM.

-

Add DIEA (2.5 equiv) and DMAP (0.1 equiv).

-

Dropwise add cyclopropanecarbonyl chloride (1.2 equiv) at 0°C.

-

Warm to RT and stir for 6–12 hours.

Yield Optimization

Alternative: Pre-Acylation Followed by Borylation

Reverse sequencing—acylating before borylation—avoids potential boronic ester decomposition but risks lower borylation efficiency due to steric hindrance:

Steps

-

Acylate 4-bromo-1H-pyrazole with cyclopropanecarbonyl chloride (NaH, DMF, 0°C → RT).

-

Subject 1-(cyclopropanecarbonyl)-4-bromo-1H-pyrazole to Miyaura borylation.

Data from Analogous Systems

Aryl-acylated pyrazoles show reduced borylation yields (45–60%) compared to unprotected analogs, likely due to electron-withdrawing effects slowing oxidative addition.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Borylation → Acylation | High boronic ester yields (75–86%); fewer steps | Risk of N-acylation side reactions | 60–72% overall |

| Protection-Borylation → Acylation | Improved regioselectivity | Extra steps for protection/deprotection | 50–65% overall |

| Acylation → Borylation | Avoids boronic ester sensitivity | Lower borylation efficiency due to sterics | 40–55% overall |

Catalyst Selection

-

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation yields (Δ +15–20%).

-

XPhos-based catalysts enable lower temperatures (70°C) but require rigorous anhydrous conditions.

Scalability and Industrial Considerations

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)methanone can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Its structural features allow it to act as an inhibitor for various enzymes and receptors involved in metabolic pathways. For instance, it is being studied for its effects on the leukotriene pathway, which plays a crucial role in inflammatory responses.

Case Studies

- Anti-inflammatory Activity : Research indicates that cyclopropyl derivatives can inhibit key enzymes associated with inflammation, suggesting potential use in treating conditions like arthritis and asthma.

- Cancer Research : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines by modulating cell signaling pathways involved in proliferation and apoptosis.

Organic Synthesis

Role in Chemical Reactions

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)methanone can act as a versatile intermediate in organic synthesis. Its boron-containing structure makes it suitable for use in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Mechanism of Action

In these reactions, the compound acts as an electrophile that can form bonds with nucleophilic partners when catalyzed by transition metals. This property is particularly valuable for constructing complex organic molecules with precision and efficiency .

Biochemical Research

Enzymatic Interactions

The compound has been shown to interact with various enzymes, influencing metabolic pathways. For example:

- Copper (II) Acetate Interaction : It catalyzes cyclopropylation reactions involving thiophenols, demonstrating its utility in synthesizing cyclopropyl-containing compounds.

Biological Activity

Research indicates that this compound may exhibit:

- Antimicrobial Properties : Initial studies suggest activity against specific bacterial strains .

- Modulation of Cellular Processes : The compound's influence on gene expression and cellular metabolism highlights its potential as a research tool in understanding cellular dynamics.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)methanone involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can interact with various biological targets, potentially modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

| Compound Name (CAS) | Key Features | Molecular Formula | Key Applications | Reference |

|---|---|---|---|---|

| Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (2613434-30-1) | Pyrazole ring, boronic ester, cyclopropyl-methanone | C₁₃H₁₉BN₂O₃ | Cross-coupling reactions, drug intermediates | |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone | Pyrrole ring instead of pyrazole | C₁₇H₂₂BNO₃ | Synthesis of boronated aromatics; lower yield (24%) due to reduction steps | |

| Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone (454482-11-2) | Partially saturated dihydropyridine ring | C₁₅H₂₃BN₂O₃ | Enhanced stability for high-temperature reactions | |

| 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (1282518-81-3) | Hydroxyl and methyl groups on propanol backbone | C₁₃H₂₂BN₃O₃ | Improved solubility in polar solvents; hydrogen-bonding interactions | |

| tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate | Azetidine ring with cyanomethyl substituent | C₂₀H₃₄BN₃O₅ | Strain-driven reactivity in macrocycle synthesis |

Research Findings and Data

Catalytic Performance

In Suzuki reactions, the target compound achieves 85–90% coupling efficiency with aryl bromides, compared to 70–75% for dihydropyridine analogs . This is attributed to the pyrazole's electron-withdrawing effect, which accelerates transmetallation steps .

Biological Activity

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)methanone is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.17 g/mol

- CAS Number : 827614-68-6

- IUPAC Name : N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The structural representation can be summarized as follows:

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interaction with various biological targets, including enzymes and receptors. The following sections detail specific studies and findings regarding its activity.

Kinase Inhibition Studies

Recent studies have investigated the compound's inhibitory effects on specific kinases. For instance:

- Kinase Assays : The compound was evaluated in a radiometric HotSpot® kinase assay targeting kinases with cysteine in the hinge region. It exhibited an IC50 value of 444 nM for p70S6Kβ (S6K2), indicating moderate potency against this kinase .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

- Cell Viability Assays : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines. The mechanisms of action are thought to involve interference with cellular signaling pathways that are crucial for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Target Kinase/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| Kinase Inhibition | p70S6Kβ (S6K2) | 444 | |

| Cell Viability | Various Cancer Lines | Varies |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of the compound against breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation. The study concluded that this compound could serve as a lead for further drug development targeting breast cancer therapies.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity profile of the compound against a panel of kinases. While it showed significant inhibition of p70S6Kβ, it did not exhibit substantial activity against other kinases like MAPKAPK2 or MPS1. This selectivity is advantageous for developing targeted therapies with reduced off-target effects .

Q & A

Q. What are the established synthetic routes for preparing cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the pyrazole-boronate ester core : A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a halogenated pyrazole derivative and bis(pinacolato)diboron (B₂pin₂) under inert atmosphere. For example, 4-bromo-1H-pyrazole can react with B₂pin₂ using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and dioxane/water (4:1) at 80–100°C for 12–24 hours .

Introduction of the cyclopropylmethanone group : A nucleophilic substitution or Grignard reaction between the boronate-functionalized pyrazole and cyclopropyl carbonyl chloride. Reaction conditions (e.g., THF solvent, −78°C to room temperature) must be optimized to avoid side reactions .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

Methodological Answer :

- Purification : After synthesis, the crude product is typically subjected to column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol or ethanol to remove residual catalysts/byproducts .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~1.0–1.5 ppm for CH₂ protons) and the boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₀BN₂O₃: calc. 275.1564, obs. 275.1562) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in dichloromethane/hexane, and structures are refined using SHELXL .

Advanced Research Questions

Q. How can the reactivity of the boronate ester in Suzuki-Miyaura couplings be optimized for diverse substrates?

Methodological Answer : The boronate ester’s reactivity depends on:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) enhances coupling efficiency with electron-deficient aryl halides .

- Solvent System : A 3:1 mixture of toluene/ethanol with aqueous Na₂CO₃ (2M) improves solubility of hydrophobic substrates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes at 150°C vs. 24 hours conventionally) while maintaining yields >85% .

Case Study :

Coupling with 5-bromonicotinic acid derivatives under microwave irradiation achieved 90% yield of biaryl products, confirmed by HPLC purity >98% .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer :

- pH Stability : The boronate ester hydrolyzes in aqueous acidic (pH < 5) or basic (pH > 9) conditions. Stability studies in buffered solutions (pH 7.4, 37°C) show <5% degradation over 24 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at ~180°C, making it unsuitable for high-temperature reactions without inert atmospheres .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding sites on enzymes (e.g., kinases) by simulating interactions between the cyclopropyl group and hydrophobic pockets .

- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating favorable binding .

Case Study :

Docking with COX-2 revealed a binding affinity (ΔG) of −8.2 kcal/mol, suggesting anti-inflammatory potential .

Q. How do substituents on the pyrazole ring affect the compound’s electronic properties and reactivity?

Methodological Answer :

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level calculates frontier molecular orbitals. Electron-withdrawing groups (e.g., NO₂) lower the LUMO energy, enhancing electrophilic reactivity .

- Hammett Studies : Linear free-energy relationships (σ values) correlate substituent effects with reaction rates in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.